2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide features a pyridazine core linked to a 2,4-dimethylthiazole moiety via a thioether bridge.
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-25-15-7-5-14(6-8-15)21-17(24)11-26-18-10-9-16(22-23-18)19-12(2)20-13(3)27-19/h5-10H,4,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKODYWWQHGUJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridazine ring. The final step involves the formation of the acetamide group through a nucleophilic substitution reaction.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Pyridazine Ring Introduction: The pyridazine ring is introduced through a cyclization reaction involving a suitable precursor.
Acetamide Group Formation: The final step involves the reaction of the intermediate compound with 4-ethoxyphenylacetic acid to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Acetamide Derivatives
The evidence highlights several acetamide-based compounds with distinct substituents and heterocyclic cores. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Substituent Effects on Physicochemical Properties
- 4-Ethoxyphenyl vs. Phenoxy/Bromo Substituents: The target compound’s 4-ethoxyphenyl group provides moderate electron-donating effects and hydrophobicity. Brominated analogs (e.g., compounds 25–27, ) increase molecular weight and lipophilicity, which may affect membrane permeability.
- Thiazole vs. Triazinoindole/Triazole Cores: The thiazole-pyridazine core in the target compound differs from triazinoindoles () and triazoles (). Triazinoindoles, with fused indole systems, may engage in π-π stacking interactions, while triazoles (e.g., compound in ) offer hydrogen-bonding sites due to nitrogen-rich structures.
Tautomerism and Stability Considerations
highlights tautomerism in a related acetamide (3c), which exists as a 1:1 mixture of thiazolidinone and thiazol-5-yl forms . While the target compound’s 2,4-dimethylthiazole group likely prevents tautomerism, this property in analogs could influence reactivity or metabolic stability.
Biological Activity
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a novel synthetic molecule that integrates thiazole and pyridazine moieties, known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.5 g/mol. The structural components include:
- Thiazole moiety : Contributes to antimicrobial and anticancer properties.
- Pyridazine ring : Known for its role in various therapeutic applications.
- Acetamide group : Enhances solubility and bioavailability.
Antimicrobial Activity
Compounds containing thiazole and pyridazine derivatives have shown significant antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. The specific compound under study may possess similar activities due to its structural characteristics.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring | Antimicrobial |
| Pyridazinone | Pyridazine ring | Anticancer |
| Thioacetamide | Thioether linkage | Enzyme inhibitor |
This table illustrates the potential biological activity of similar compounds, suggesting that the compound could exhibit a diverse range of activities due to its unique structure.
Anticancer Properties
Thiazole and pyridazine derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For example, thiazole-linked compounds have shown promising results in inhibiting cell proliferation in tumor models.
A notable study demonstrated that certain thiazole-based compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong anticancer potential . The presence of electron-donating groups on the phenyl rings was found to increase activity significantly.
Neuroprotective Effects
Emerging studies suggest that compounds with thiazole and pyridazine structures may also exhibit neuroprotective effects. For instance, certain derivatives have shown anticonvulsant activity in animal models, providing a basis for further exploration into their use for neurological disorders .
Case Studies
- Antitumor Activity : A series of thiazole-pyridazine derivatives were synthesized and tested for their ability to inhibit cancer cell growth. One compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong activity compared to standard treatments like doxorubicin .
- Antimicrobial Testing : In vitro studies on related thiazole compounds revealed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the compound may have similar properties due to its structural similarities .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the thiazole and pyridazine rings can significantly influence biological activity. Electron-withdrawing groups enhance cytotoxicity, while electron-donating groups improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
